molecular formula C8H12FN3O9P2S B571390 Emtricitabine Diphosphate CAS No. 156317-15-6

Emtricitabine Diphosphate

Numéro de catalogue: B571390
Numéro CAS: 156317-15-6
Poids moléculaire: 407.202
Clé InChI: YHEXYGDBYGETOF-NTSWFWBYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Emtricitabine Diphosphate is a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. It is a cytidine analogue that inhibits the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA . This compound is a key component in various antiretroviral therapies and is often used in combination with other antiretroviral agents to enhance its efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Diphosphate involves multiple steps, starting from the precursor cytidine. The process includes fluorination, thiolation, and phosphorylation reactions. The key steps are:

    Thiolation: The replacement of an oxygen atom with a sulfur atom to form the thiacytidine structure.

    Phosphorylation: The addition of phosphate groups to form the diphosphate ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Emtricitabine Diphosphate undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and analogues of Emtricitabine .

Applications De Recherche Scientifique

HIV Treatment

Emtricitabine diphosphate plays a significant role in the treatment of HIV-1 infection. It is commonly used in combination with other antiretroviral drugs, such as tenofovir disoproxil fumarate or tenofovir alafenamide, to enhance therapeutic efficacy and reduce viral load.

  • Combination Therapy : Studies have shown that emtricitabine combined with tenofovir disoproxil fumarate provides substantial viral suppression in treatment-naïve patients .

Pre-Exposure Prophylaxis (PrEP)

This compound is also critical in PrEP strategies aimed at preventing HIV transmission among high-risk populations.

  • Efficacy Studies : Research indicates that individuals with higher concentrations of this compound demonstrate significantly reduced risk of acquiring HIV . A study highlighted that PrEP adherence, reflected through this compound levels, correlates strongly with reduced HIV incidence .

Pharmacokinetics and Biomarkers

The pharmacokinetics of this compound are essential for understanding its efficacy and adherence in clinical settings.

  • Half-Life and Measurement : this compound has a half-life of approximately 17 days when measured in dried blood spots (DBS), allowing for assessment of cumulative drug exposure over several weeks . This characteristic makes it a valuable biomarker for evaluating adherence to PrEP regimens.

PROMISE Trial

The Promoting Maternal and Infant Survival Everywhere (PROMISE) trial investigated the effects of tenofovir disoproxil fumarate and emtricitabine on maternal and neonatal health outcomes.

  • Findings : The study found associations between emtricitabine triphosphate concentrations and adverse pregnancy outcomes, suggesting careful monitoring is necessary when administering these drugs to pregnant women .

Adherence Studies

A series of studies have explored how measuring this compound can inform adherence to PrEP.

  • Objective Adherence Measures : In a cohort study, participants' adherence was assessed using both subjective self-reports and objective measures, including quantification of this compound in DBS . Results indicated that those maintaining higher drug levels had significantly lower rates of HIV infection.

Data Tables

Study Population Intervention Outcome
PROMISE TrialPregnant WomenTDF + FTCAdverse pregnancy outcomes linked to drug levels
Efficacy StudyHigh-Risk GroupsDaily PrEP with FTC + TDF90% reduction in HIV risk with high adherence
Pharmacokinetics StudyHIV-Negative AdultsDaily TDF/FTCCharacterization of TFV-DP levels over time

Mécanisme D'action

Emtricitabine Diphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is phosphorylated to its active form, Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .

Comparaison Avec Des Composés Similaires

    Tenofovir Diphosphate: Another nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine.

    Rilpivirine: A non-nucleoside reverse transcriptase inhibitor often used in combination therapies.

Uniqueness: Emtricitabine Diphosphate is unique due to its high potency, low toxicity, and ability to be used in combination with other antiretroviral agents. Its structural similarity to cytidine allows it to effectively inhibit the reverse transcriptase enzyme, making it a crucial component in HIV treatment regimens .

Propriétés

Numéro CAS

156317-15-6

Formule moléculaire

C8H12FN3O9P2S

Poids moléculaire

407.202

Nom IUPAC

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C8H12FN3O9P2S/c9-4-1-12(8(13)11-7(4)10)5-3-24-6(20-5)2-19-23(17,18)21-22(14,15)16/h1,5-6H,2-3H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t5-,6+/m0/s1

Clé InChI

YHEXYGDBYGETOF-NTSWFWBYSA-N

SMILES

C1C(OC(S1)COP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F

Synonymes

(2R-cis)-Mono[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester Diphosphoric Acid;  1,3-Oxathiolane, Diphosphoric Acid Deriv.; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.